molecular formula C16H12N4O2 B5586835 N-3-pyridinyl-3-(2-pyrimidinyloxy)benzamide

N-3-pyridinyl-3-(2-pyrimidinyloxy)benzamide

Cat. No. B5586835
M. Wt: 292.29 g/mol
InChI Key: HYTGWFXAEJPKDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-3-pyridinyl-3-(2-pyrimidinyloxy)benzamide derivatives involves reactions under weak basic conditions, employing carboxylic acid chlorides and amines. For example, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound similar in structure, is synthesized through a series of steps starting from basic pyridinyl and pyrimidinyloxy precursors (Zhou et al., 2008).

Molecular Structure Analysis

The molecular structure of N-3-pyridinyl-3-(2-pyrimidinyloxy)benzamide derivatives is characterized by X-ray crystallography. These structures typically exhibit specific orientations of the pyridine and benzene rings, which are crucial for their biological activity and chemical reactivity (Artheswari et al., 2019).

Chemical Reactions and Properties

N-3-pyridinyl-3-(2-pyrimidinyloxy)benzamide compounds engage in various chemical reactions, including carbamoylation and cyclization processes. These reactions are often catalyzed by metals or occur under specific conditions, leading to diverse derivatives with unique properties (Chen et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, depend on the precise molecular arrangement and substituents present in the N-3-pyridinyl-3-(2-pyrimidinyloxy)benzamide molecules. These properties are essential for understanding the material's behavior in various environments and applications (Manessi‐Zoupa et al., 1994).

Chemical Properties Analysis

Chemically, N-3-pyridinyl-3-(2-pyrimidinyloxy)benzamide derivatives exhibit a range of reactivities, such as forming complexes with metals or undergoing oxidation and reduction reactions. These properties are influenced by the electronic and steric nature of the substituents on the pyridine and benzamide moieties (Fu et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some benzamide derivatives have been found to have anticancer activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it is used. Benzamides can be harmful if swallowed and are suspected of causing genetic defects .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicine or materials science . Further studies could also investigate its synthesis, properties, and safety.

properties

IUPAC Name

N-pyridin-3-yl-3-pyrimidin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2/c21-15(20-13-5-2-7-17-11-13)12-4-1-6-14(10-12)22-16-18-8-3-9-19-16/h1-11H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTGWFXAEJPKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CC=N2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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